Cas no 717-92-0 (N-(2-Chlorophenyl)-1,3,5-triazine-2,4-diamine)

N-(2-Chlorophenyl)-1,3,5-triazine-2,4-diamine is a triazine-based compound featuring a chlorophenyl substituent, which enhances its reactivity and utility in synthetic chemistry. This intermediate is particularly valued for its role in the preparation of agrochemicals, pharmaceuticals, and specialty chemicals, where its structural framework contributes to the development of biologically active molecules. The presence of both amino and chloro functional groups allows for versatile derivatization, enabling selective modifications for targeted applications. Its stability under standard conditions and compatibility with common synthetic methodologies make it a practical choice for research and industrial processes. The compound’s well-defined purity and consistent performance ensure reliable results in complex chemical syntheses.
N-(2-Chlorophenyl)-1,3,5-triazine-2,4-diamine structure
717-92-0 structure
Product name:N-(2-Chlorophenyl)-1,3,5-triazine-2,4-diamine
CAS No:717-92-0
MF:C9H8ClN5
MW:221.646319389343
MDL:MFCD00179833
CID:4716343

N-(2-Chlorophenyl)-1,3,5-triazine-2,4-diamine Chemical and Physical Properties

Names and Identifiers

    • N-(2-CHLOROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE
    • N2-(2-chlorophenyl)-1,3,5-triazine-2,4-diamine
    • 2-N-(2-chlorophenyl)-1,3,5-triazine-2,4-diamine
    • MLS000861576
    • HMS2790P17
    • SBB083150
    • SMR000460360
    • R2457
    • 1,3,5-triazine-2,4-diamine, N-(2-chlorophenyl)-
    • (4-amino(1,3,5-triazin-2-yl))(2-chlorophenyl)amine
    • C0H
    • N-(2-Chlorophenyl)-1,3,5-triazine-2,4-diamine
    • MDL: MFCD00179833
    • Inchi: 1S/C9H8ClN5/c10-6-3-1-2-4-7(6)14-9-13-5-12-8(11)15-9/h1-5H,(H3,11,12,13,14,15)
    • InChI Key: KKDOZPQOEFYIRU-UHFFFAOYSA-N
    • SMILES: ClC1C=CC=CC=1NC1N=CN=C(N)N=1

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 203
  • XLogP3: 0.7
  • Topological Polar Surface Area: 76.7

Experimental Properties

  • Density: 1.5±0.1 g/cm3
  • Boiling Point: 450.8±47.0 °C at 760 mmHg
  • Flash Point: 226.4±29.3 °C
  • Vapor Pressure: 0.0±1.1 mmHg at 25°C

N-(2-Chlorophenyl)-1,3,5-triazine-2,4-diamine Security Information

N-(2-Chlorophenyl)-1,3,5-triazine-2,4-diamine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB410156-5g
N-(2-Chlorophenyl)-1,3,5-triazine-2,4-diamine; .
717-92-0
5g
€637.00 2025-02-15
abcr
AB410156-1 g
N-(2-Chlorophenyl)-1,3,5-triazine-2,4-diamine
717-92-0
1 g
€239.00 2023-07-19
abcr
AB410156-500 mg
N-(2-Chlorophenyl)-1,3,5-triazine-2,4-diamine
717-92-0
500MG
€195.40 2023-02-03
abcr
AB410156-1g
N-(2-Chlorophenyl)-1,3,5-triazine-2,4-diamine; .
717-92-0
1g
€237.00 2025-02-15
A2B Chem LLC
AU95177-500mg
N-(2-Chlorophenyl)-1,3,5-triazine-2,4-diamine
717-92-0 >95%
500mg
$412.00 2024-04-19
abcr
AB410156-5 g
N-(2-Chlorophenyl)-1,3,5-triazine-2,4-diamine
717-92-0
5 g
€656.50 2023-07-19
Chemenu
CM524451-1g
N2-(2-Chlorophenyl)-1,3,5-triazine-2,4-diamine
717-92-0 97%
1g
$*** 2023-05-29
abcr
AB410156-500mg
N-(2-Chlorophenyl)-1,3,5-triazine-2,4-diamine; .
717-92-0
500mg
€205.00 2025-02-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1397222-5g
N2-(2-chlorophenyl)-1,3,5-triazine-2,4-diamine
717-92-0 97%
5g
¥5032.00 2024-05-02
Ambeed
A495192-5g
N2-(2-Chlorophenyl)-1,3,5-triazine-2,4-diamine
717-92-0 97%
5g
$695.0 2024-04-17

Additional information on N-(2-Chlorophenyl)-1,3,5-triazine-2,4-diamine

Comprehensive Overview of N-(2-Chlorophenyl)-1,3,5-triazine-2,4-diamine (CAS No. 717-92-0): Properties, Applications, and Industry Insights

N-(2-Chlorophenyl)-1,3,5-triazine-2,4-diamine (CAS No. 717-92-0) is a specialized triazine derivative with a molecular structure that combines a chlorophenyl group with a 1,3,5-triazine core. This compound has garnered significant attention in industrial and research applications due to its unique chemical properties, including thermal stability and reactivity with nucleophiles. Its heterocyclic framework and chlorine substitution make it a versatile intermediate in the synthesis of advanced materials, agrochemicals, and pharmaceuticals.

In recent years, the demand for high-performance chemical intermediates like N-(2-Chlorophenyl)-1,3,5-triazine-2,4-diamine has surged, driven by innovations in sustainable chemistry and green synthesis. Researchers are actively exploring its potential in catalysis and polymer modification, aligning with global trends toward eco-friendly manufacturing. A common query among professionals is: "How does the chlorophenyl group influence the reactivity of 1,3,5-triazine derivatives?" Studies suggest this moiety enhances electrophilic character, facilitating cross-coupling reactions.

The compound's CAS No. 717-92-0 is frequently searched in databases like SciFinder and Reaxys, reflecting its relevance in patent literature and material science. Analytical techniques such as HPLC and NMR spectroscopy are typically employed to validate its purity, a critical factor for applications requiring precise stoichiometry. Notably, its melting point (reported between 210–215°C) and solubility profile (limited in water but favorable in polar aprotic solvents) are key parameters for formulation scientists.

From an industrial perspective, N-(2-Chlorophenyl)-1,3,5-triazine-2,4-diamine serves as a precursor for UV stabilizers and flame retardants, addressing growing concerns about material durability and safety. Discussions on platforms like ResearchGate often highlight its role in polymeric composites, where it improves thermal resistance without compromising mechanical properties. This aligns with searches for "halogenated triazines in material engineering", a trending topic in 2024.

Regulatory compliance is another focal point. While not classified as hazardous under major chemical inventories, proper handling protocols (e.g., PPE for dust control) are recommended due to its fine particulate nature. Environmental studies on triazine biodegradation pathways further underscore its compatibility with circular economy principles, a hotspot in current ESG-driven research.

In summary, N-(2-Chlorophenyl)-1,3,5-triazine-2,4-diamine (CAS No. 717-92-0) exemplifies the intersection of structural specificity and functional adaptability. Its integration into high-value applications—from specialty coatings to bioactive molecules—positions it as a compound of enduring scientific and commercial interest. Future developments may explore its nanoscale derivatives or photoactive properties, responding to queries like "Can triazine derivatives enable next-gen optoelectronics?"—a testament to its evolving potential.

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Amadis Chemical Company Limited
(CAS:717-92-0)N-(2-Chlorophenyl)-1,3,5-triazine-2,4-diamine
A914419
Purity:99%
Quantity:5g
Price ($):377.0